molecular formula C13H12BrN3O B2664834 N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415572-88-0

N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B2664834
CAS No.: 2415572-88-0
M. Wt: 306.163
InChI Key: JRUXRZKIAJQVLL-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the pyrimidine ring, along with an ethyl group at the 6-position and a carboxamide group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a bromophenylboronic acid with a pyrimidine derivative under the influence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

Chemistry: N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new chemical entities .

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological activitiesThis compound may exhibit similar activities and is studied for its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide
  • N-(2-Fluorophenyl)-6-ethylpyrimidine-4-carboxamide
  • N-(2-Iodophenyl)-6-ethylpyrimidine-4-carboxamide

Uniqueness: N-(2-Bromophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-bromophenyl)-6-ethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-2-9-7-12(16-8-15-9)13(18)17-11-6-4-3-5-10(11)14/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUXRZKIAJQVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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